
An In-Depth Technical Guide to m-PEG11-OH:
Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: m-PEG11-OH

Cat. No.: B054264 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties of methoxy-poly(ethylene glycol)-11-hydroxyl (m-PEG11-OH). It is intended to be a

valuable resource for researchers and professionals in the fields of drug development,

bioconjugation, and materials science. This document details the molecule's characteristics,

provides insights into its applications, and outlines relevant experimental methodologies.

Core Chemical and Physical Properties
m-PEG11-OH, also known as O-Methyl-undecaethylene glycol, is a monodisperse

polyethylene glycol (PEG) derivative. Its defined chain length ensures batch-to-batch

consistency, a critical factor in pharmaceutical and high-precision applications.[1][2] The

molecule consists of a methoxy-terminated chain of eleven ethylene glycol units and a terminal

hydroxyl group, rendering it amphiphilic.[1] This structure imparts unique solubility

characteristics and makes the terminal hydroxyl group available for further chemical

modification.

Tabulated Physical and Chemical Data
The following tables summarize the key quantitative data for m-PEG11-OH, compiled from

various sources.
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Identifier Value Source(s)

Chemical Name

11-methoxy-

3,6,9,12,15,18,21,24,27,30,33-

undecaoxapentatriacontan-1-ol

[2]

Synonyms
O-Methyl-undecaethylene

glycol, m-PEG11-alcohol
[1][2]

CAS Number 114740-40-8, 2168540-65-4 [1][2]

Molecular Formula C23H48O12 [1][2]

Molecular Weight 516.62 g/mol [1][2]

Physical Property Value Source(s)

Appearance Colorless to light yellow liquid [3]

Density 1.086 ± 0.06 g/cm³ (Predicted) [3]

Boiling Point 557.1 ± 45.0 °C (Predicted) [3]

pKa 14.36 ± 0.10 (Predicted) [3]

Solubility
Soluble in water, DMSO, and

other organic solvents.
[1][3]

Spectroscopic Data and Interpretation
Disclaimer: The following spectral data is predicted based on the known chemical structure of

m-PEG11-OH and established principles of NMR and IR spectroscopy. Actual experimental

spectra should be obtained for definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of m-PEG11-OH is expected to show characteristic signals for the

methoxy, ethylene glycol, and terminal hydroxyl protons.
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Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

~ 3.38 s 3H CH₃-O-

~ 3.64 m 40H
-O-CH₂-CH₂-O-

(repeating units)

~ 3.70 t 2H -CH₂-OH (terminal)

Variable br s 1H -OH

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will distinguish the different carbon environments within the

molecule.

Chemical Shift (δ, ppm) Assignment

~ 59.0 CH₃-O-

~ 61.6 -CH₂-OH (terminal)

~ 70.5 -O-CH₂-CH₂-O- (repeating units)

~ 72.5 CH₃-O-CH₂-

Fourier-Transform Infrared (FTIR) Spectroscopy
(Predicted)
The FTIR spectrum of m-PEG11-OH is expected to exhibit characteristic absorption bands

corresponding to its functional groups.
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3600-3200 (broad) O-H stretch Hydroxyl (-OH)

2920-2850 C-H stretch
Methylene (-CH₂-) and Methyl

(-CH₃)

1465 C-H bend Methylene (-CH₂-)

1100 (strong) C-O stretch Ether (C-O-C)

Experimental Protocols
Synthesis and Purification of m-PEG11-OH
A common synthetic route to m-PEG11-OH involves the Williamson ether synthesis, where a

protected ethylene glycol unit is sequentially added to a growing chain, followed by

deprotection.

Illustrative Synthesis Workflow:
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Start with
methoxyethanol

Protect hydroxyl
group

Activate terminal
hydroxyl

React with excess
ethylene glycol

Repeat steps
C and D (10x)

Deprotect terminal
hydroxyl group

Purify via
chromatography

Characterize
(NMR, MS, IR)

Synthesized
m-PEG11-OH

¹H and ¹³C NMR
Spectroscopy

Mass Spectrometry
(ESI-MS)

FTIR
Spectroscopy

Purity Analysis
(HPLC)

Confirm Structure
and Purity
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PROTAC-Mediated Degradation

PROTAC
(m-PEG11-OH linker)

Ternary Complex
(Target-PROTAC-E3)

Target Protein E3 Ubiquitin
Ligase

Ubiquitinated
Target Protein

Ubiquitination

Ubiquitin

26S Proteasome

Degraded Peptides Recycled PROTAC
and Ubiquitin
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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